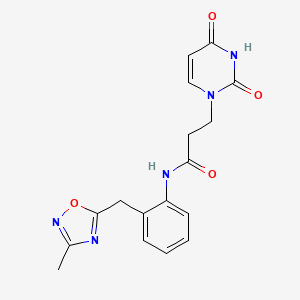
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is an intriguing chemical compound that stands at the intersection of various fields of scientific research, including organic chemistry, biochemistry, and medicinal chemistry. The compound exhibits unique structural features and properties that make it an interesting subject for scientific investigation and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide typically involves multi-step organic reactions starting from readily available starting materials. The synthesis may include steps such as:
Formation of Pyrimidine Ring: : The pyrimidine ring is constructed through the cyclization reaction of appropriate precursors under specific conditions.
Introduction of the Oxadiazole Group: : This involves the reaction of an appropriate precursor with reagents like acyl chlorides or amides under controlled conditions to form the oxadiazole ring.
Final Coupling: : The final step involves coupling the previously synthesized components with a suitable linker to form the desired compound.
Industrial Production Methods
For industrial production, optimization of the synthetic route is crucial. This involves the development of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation to form specific oxidized products.
Reduction: : Reduction reactions can lead to the formation of reduced intermediates.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Depending on the target product, different nucleophiles or electrophiles can be used, such as alkyl halides, amines, or thiols.
Major Products
Oxidation Products: : May include specific functional group modifications or cleavage products.
Reduction Products: : Typically yield reduced functional groups or simplified structures.
Substitution Products: : Formation of derivatives with various substituent groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules and as a reagent for studying reaction mechanisms.
Biology
In biology, it may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine
Medically, the compound might be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities, based on its interaction with biological targets.
Industry
In industry, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals, thanks to its versatile reactivity and functional groups.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide involves its interaction with specific molecular targets. These interactions can include binding to enzyme active sites or interacting with cellular receptors to modulate biological pathways, which are dependent on its structural features.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds may include:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-phenylpropanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(oxadiazol-5-yl)phenyl)propanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(benzyl)phenyl)propanamide
Highlighting Uniqueness
The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide lies in its combined structural elements of the pyrimidine and oxadiazole rings, providing distinct reactivity and biological activity profiles compared to its analogs.
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-11-18-16(26-21-11)10-12-4-2-3-5-13(12)19-14(23)6-8-22-9-7-15(24)20-17(22)25/h2-5,7,9H,6,8,10H2,1H3,(H,19,23)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDQSZOCOQPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













